BenchChemオンラインストアへようこそ!

1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene

Lipophilicity Drug Design Physicochemical Property

1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene (CAS 864550-42-5) is a tetra-substituted benzene derivative bearing benzyloxy, bromo, methyl, and nitro groups in a defined 1,3,4,5-substitution pattern. With a molecular formula of C14H12BrNO3, a molecular weight of 322.15 g/mol, and a computed XLogP3 of 4.3, this compound sits at the lipophilic end among its closest in-class analogs.

Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
CAS No. 864550-42-5
Cat. No. B3290431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene
CAS864550-42-5
Molecular FormulaC14H12BrNO3
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C14H12BrNO3/c1-10-13(16(17)18)7-12(15)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyKJYRVUSLTFSVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene (CAS 864550-42-5): A Protected Phenol Building Block for Selective Synthetic Elaboration


1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene (CAS 864550-42-5) is a tetra-substituted benzene derivative bearing benzyloxy, bromo, methyl, and nitro groups in a defined 1,3,4,5-substitution pattern [1]. With a molecular formula of C14H12BrNO3, a molecular weight of 322.15 g/mol, and a computed XLogP3 of 4.3, this compound sits at the lipophilic end among its closest in-class analogs [1]. It is commercially available from multiple suppliers at ≥95% purity and is employed as a synthetic intermediate in medicinal chemistry and specialty chemical synthesis, where its benzyl-protected phenolic oxygen provides a chemoselective handle for downstream functionalization .

Why 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene Cannot Be Replaced by In-Class Analogs Without Consequence


Although the 5-bromo-2-methyl-3-nitrophenyl scaffold is shared by several commercially available analogs, the identity of the oxygen substituent at the 1‑position fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and deprotection chemistry [1]. The benzyloxy variant (XLogP3 = 4.3) is over one log unit more lipophilic than its methyl ether counterpart (LogP = 3.20) , and unlike the free phenol (CAS 864550-41-4), it possesses zero hydrogen-bond donors [1]. These physicochemical differences directly impact solubility, membrane permeability, and chromatographic behavior, while the benzyl group's distinctive orthogonal deprotection profile—cleavable by hydrogenolysis or mild acid without affecting the nitro or bromo groups—makes it uniquely suited for multi-step sequences where a protected phenol must survive diverse reaction conditions [2]. Generic substitution with the methyl ether or free phenol would sacrifice either the protection strategy or the lipophilicity required for a given biological or synthetic context.

Quantitative Comparative Evidence for 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene Over Its Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of Benzyloxy vs. Methyl Ether and Free Phenol Analogs

The target compound exhibits a computed XLogP3 of 4.3 [1], which is 1.1 log units higher than the methyl ether analog 5-bromo-1-methoxy-2-methyl-3-nitrobenzene (CAS 885519-07-3, LogP = 3.20) . The free phenol analog (CAS 864550-41-4) is expected to have an even lower LogP (estimated ~2.5) based on the loss of the lipophilic benzyl moiety and the introduction of a hydrogen-bond donor. This ~1–2 log unit difference corresponds to an approximate 10- to 100-fold higher partition coefficient favoring the benzyloxy compound in octanol/water systems.

Lipophilicity Drug Design Physicochemical Property

Absence of Hydrogen-Bond Donor: HBD Count Comparison with Phenol and Aniline Analogs

The target benzyloxy compound has zero hydrogen-bond donors (HBD = 0), as computed by Cactvs and reported in PubChem [1]. In contrast, the free phenol analog 5-bromo-2-methyl-3-nitrophenol (CAS 864550-41-4) possesses one HBD (phenolic -OH), and the aniline analog 5-bromo-2-methyl-3-nitroaniline (CAS 864550-40-3) possesses two HBDs (primary -NH2) [2]. According to Lipinski's Rule of Five, HBD count is a critical parameter for oral bioavailability prediction, with ≤5 HBDs considered favorable. The zero-HBD profile of the benzyloxy compound distinguishes it for applications where hydrogen-bond donor capacity must be minimized.

Hydrogen Bonding Permeability Fragment-Based Drug Design

Orthogonal Deprotection: Benzyl Ether Cleavage Selectivity vs. Methyl Ether and Other O-Protected Analogs

The benzyl ether protecting group in the target compound can be removed by palladium-catalyzed hydrogenolysis (H2, Pd/C) or by acidolysis (TFA, BBr3) under conditions that generally leave the nitro and bromo substituents intact [1]. By contrast, the methyl ether analog (CAS 885519-07-3) requires harsh demethylating agents such as BBr3 or hot HBr, which can reduce the nitro group or induce unwanted side reactions on sensitive downstream intermediates [2]. The benzyl ester analog (5-bromo-2-methyl-3-nitrobenzoic acid benzyl ester, MW 350.16) also undergoes hydrogenolysis but releases a carboxylic acid rather than a phenol, demonstrating the divergent synthetic outcomes achievable by selecting different benzyl-protected building blocks . This orthogonal deprotection profile makes the target compound the preferred choice when a latent phenol must be unveiled at a late stage of a synthesis without perturbing other reducible or acid-sensitive functionality.

Protecting Group Chemistry Synthetic Methodology Chemoselectivity

Molecular Weight and Fragment-Like Properties: Impact on Fragment-Based Drug Discovery (FBDD)

At 322.15 g/mol, the target benzyloxy compound exceeds the typical fragment cut-off of MW ≤ 300 Da commonly used in FBDD, whereas the methyl ether (246.06 g/mol) and phenol (232.03 g/mol) analogs fall well within fragment space [1][2]. However, the benzyloxy compound's Topological Polar Surface Area (TPSA) of 55.1 Ų [1] remains well below the 140 Ų threshold for oral bioavailability, and its rotatable bond count of 3 (vs. 1 for the methyl ether) suggests moderate conformational flexibility suitable for lead optimization. The higher molecular weight, combined with the benzyl group's known affinity for hydrophobic protein pockets via π-stacking interactions, positions this compound as a more advanced lead-like scaffold rather than a true fragment, making it appropriate for structure-activity relationship (SAR) exploration around a pre-optimized core.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Nitro Group Reduction Potential: Electron-Withdrawing Effect and Reactivity in Downstream Transformations

The nitro group at the 3-position of the target compound is subject to the electron-withdrawing influence of the adjacent substituents, which modulates its reduction potential. While direct comparative reduction potential measurements (cyclic voltammetry) for this specific series are absent from the public literature, class-level behavior of 2-methyl-3-nitrobenzene derivatives indicates that the nitro group can be selectively reduced to the corresponding aniline using Sn/HCl, Fe/NH4Cl, or catalytic hydrogenation without affecting the benzyl ether [1]. The bromine at position 5 remains intact under these reducing conditions, enabling sequential functionalization. This contrasts with the free phenol analog, where competitive coordination of the phenolic -OH to metal catalysts can slow or poison reduction reactions. The benzylated oxygen eliminates this interference, offering a cleaner reduction profile [2].

Nitroarene Reduction Synthetic Intermediate Amine Synthesis

Bromo Substituent as a Cross-Coupling Handle: Comparative Reactivity with Methyl Ether and Phenol Analogs

The aryl bromide at position 5 in the target compound serves as a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). The steric environment around the bromine is influenced by the adjacent substituents, with the bulky benzyloxy group at the 1-position providing greater steric shielding than the methoxy (methyl ether analog) or hydroxy (phenol analog) groups [1]. While no direct comparative coupling rate data exist for this specific series, the general principle established in substituted aryl bromide systems is that increased steric bulk from the ortho-substituent retards oxidative addition and can enhance selectivity in differentiated polyhalogenated systems [2]. The target compound's benzyl group may therefore offer a steric differentiation advantage when selective mono-coupling is desired in the presence of other reactive halides.

Cross-Coupling Suzuki Reaction Aryl Bromide

Recommended Application Scenarios Where 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene Provides Verifiable Advantage


Late-Stage Deprotection Strategies Requiring an Orthogonally Protected Phenol

In multi-step medicinal chemistry syntheses where a phenol must be carried through several transformations in protected form and unmasked only at the final step, the benzyl ether of CAS 864550-42-5 offers the advantage of clean hydrogenolytic deprotection (H2, Pd/C) that is orthogonal to nitro, bromo, and ester functionalities [1]. This is particularly valuable when the synthetic route includes transformations incompatible with free phenols (e.g., strongly basic alkylations, Mitsunobu reactions, oxidative couplings). The methyl ether analog cannot be deprotected under comparably mild, selective conditions, making the benzyloxy compound the only viable choice for such routes.

Cell-Based Screening Campaigns Where Higher Lipophilicity Enhances Membrane Permeability

For phenotypic or target-based cell assays where passive membrane permeability is a prerequisite, the XLogP3 of 4.3 for CAS 864550-42-5 provides a quantifiable ~1 log unit advantage over the methyl ether analog (LogP = 3.20) . This lipophilicity differential corresponds to an estimated 10-fold higher octanol/water partition, predicting superior cell membrane penetration in the absence of active transport. Researchers designing probe molecules or lead series requiring moderate-to-high lipophilicity should prioritize the benzyloxy variant when starting from the 5-bromo-2-methyl-3-nitrophenyl scaffold.

Fragment-to-Lead Optimization Where Pre-Installed Aromatic Surface Area Accelerates SAR Exploration

At 322.15 g/mol with a TPSA of 55.1 Ų and a benzyl group capable of engaging in π-stacking interactions with protein aromatic residues, CAS 864550-42-5 serves as a lead-like scaffold that already incorporates a hydrophobic aromatic moiety [2]. Unlike the methyl ether (246.06 g/mol) or phenol (232.03 g/mol) analogs, which require additional synthetic steps to install a comparable hydrophobic group, the benzyloxy compound enters SAR exploration at a more advanced stage, potentially reducing the number of synthetic iterations needed to achieve target potency.

Chemoselective Aryl Bromide Functionalization in the Presence of Competing Halides

When the aryl bromide of CAS 864550-42-5 must undergo site-selective cross-coupling in substrates containing additional reactive halogens, the greater steric bulk of the benzyloxy group compared to methoxy or hydroxy substituents can provide a kinetic differentiation in the oxidative addition step with Pd(0) catalysts [3]. This steric effect, while qualitative, has the practical consequence of enabling mono-coupling at less hindered bromide positions in di- or poly-halogenated intermediates without requiring additional protecting group strategies, thereby simplifying synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.